3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine

Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

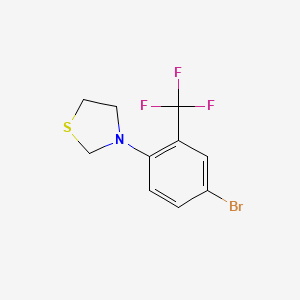

This compound is characterized by its molecular formula of carbon ten hydrogen nine bromine fluorine three nitrogen sulfur, with a calculated molecular weight of 312.15 grams per mole. The compound features a five-membered thiazolidine ring system that contains both sulfur and nitrogen atoms, which is substituted with a phenyl group bearing both bromine and trifluoromethyl substituents in specific positions. The International Union of Pure and Applied Chemistry nomenclature follows systematic naming conventions where the thiazolidine ring serves as the parent structure, with the aromatic substituent designated by its position and substitution pattern.

The structural architecture of this compound demonstrates remarkable complexity through its combination of heterocyclic and aromatic components. The thiazolidine ring adopts a saturated five-membered configuration with sulfur at position one and nitrogen at position three, creating a unique electronic environment that influences the overall molecular behavior. The phenyl substituent attached to the nitrogen atom carries two distinct halogen-containing groups: a bromine atom at the para position (position four) and a trifluoromethyl group at the ortho position (position two) relative to the point of attachment.

The molecular geometry exhibits specific conformational preferences due to the steric and electronic interactions between the substituents. The trifluoromethyl group contributes significantly to the compound's lipophilicity and chemical stability, while the bromine atom provides opportunities for further chemical modifications through various substitution reactions. The simplified molecular-input line-entry system representation, as documented in chemical databases, confirms the structural connectivity: FC(F)(F)c1cc(Br)ccc1N1CCSC1.

Historical Context in Heterocyclic Chemistry

The development of thiazolidine chemistry traces its origins to the early twentieth century when fundamental heterocyclic synthesis methodologies were first established. The synthesis of the thiazolidine core framework was initially reported in 1923 by Kallenberg, who developed methodologies involving carbonyl sulfide and ammonia in the presence of potassium hydroxide to generate thiocarbamate intermediates. These pioneering efforts established the foundation for subsequent advances in thiazolidine chemistry that would eventually lead to the sophisticated derivatives observed today.

The historical progression of thiazolidine synthesis methodology has been marked by continuous refinement and innovation. Early researchers, including Liberman and colleagues, proposed detailed reaction mechanisms for thiazolidine formation through the interaction of thiourea with alpha-chloroacetic acid, establishing fundamental understanding of the cyclization processes that govern heterocyclic ring formation. These mechanistic insights provided crucial knowledge for the development of more complex substituted derivatives, including those incorporating halogenated aromatic systems.

The introduction of halogenated substituents into thiazolidine derivatives represents a significant advancement in heterocyclic chemistry that emerged during the latter half of the twentieth century. The incorporation of trifluoromethyl groups into organic molecules gained particular prominence due to their ability to enhance metabolic stability and alter physicochemical properties. The strategic positioning of both bromine and trifluoromethyl substituents on the aromatic ring of thiazolidine derivatives reflects the evolution of synthetic methodology and the growing understanding of structure-property relationships in heterocyclic compounds.

Significance of Thiazolidine Derivatives in Modern Chemistry

Contemporary chemical research has demonstrated that thiazolidine derivatives occupy a central position in multiple areas of scientific investigation, with applications spanning pharmaceutical development, materials science, and synthetic methodology. The structural versatility of the thiazolidine scaffold allows for extensive modification at various positions, enabling the creation of diverse chemical libraries for systematic structure-activity relationship studies. Research has shown that thiazolidine derivatives exhibit remarkable biological activities across multiple therapeutic categories, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic applications.

The incorporation of fluorinated substituents, particularly trifluoromethyl groups, into thiazolidine derivatives has emerged as a significant area of modern chemical research. These modifications enhance the compounds' lipophilicity and metabolic stability, making them valuable candidates for pharmaceutical applications. The presence of trifluoromethyl groups also influences the electronic properties of the molecules, affecting their interaction with biological targets and their overall pharmacokinetic profiles.

| Property Category | Characteristics | Research Applications |

|---|---|---|

| Structural Features | Five-membered heterocyclic ring with sulfur and nitrogen | Medicinal chemistry, materials science |

| Electronic Properties | Enhanced stability from trifluoromethyl substitution | Drug design, catalysis research |

| Chemical Reactivity | Multiple substitution positions available | Synthetic methodology development |

| Biological Activity | Diverse pharmacological profiles demonstrated | Therapeutic agent development |

Modern synthetic approaches to thiazolidine derivatives have been revolutionized by advances in catalysis and green chemistry principles. Current methodologies emphasize environmentally sustainable synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. The development of microwave-assisted synthesis techniques has significantly reduced reaction times and improved yields for thiazolidine formation, making these compounds more accessible for research applications.

The significance of thiazolidine derivatives in contemporary chemistry extends beyond their immediate applications to encompass their role as versatile synthetic intermediates. The presence of reactive sites within the thiazolidine ring system enables further chemical transformations, allowing for the construction of more complex molecular architectures. This synthetic versatility has made thiazolidine derivatives valuable building blocks in the development of novel chemical entities across multiple research disciplines.

| Research Domain | Key Applications | Recent Developments |

|---|---|---|

| Pharmaceutical Chemistry | Drug discovery and development | Structure-activity relationship studies |

| Synthetic Methodology | Novel reaction development | Green chemistry approaches |

| Materials Science | Functional material design | Nanoparticle formulations |

| Biological Research | Mechanistic investigations | Target identification studies |

The continued evolution of thiazolidine chemistry reflects broader trends in modern chemical research toward precision molecular design and sustainable synthetic practices. The ability to introduce specific functional groups, such as the combination of bromine and trifluoromethyl substituents found in this compound, demonstrates the sophisticated level of control achievable in contemporary heterocyclic synthesis. This level of structural precision enables researchers to investigate fundamental chemical principles while developing compounds with tailored properties for specific applications.

Properties

IUPAC Name |

3-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NS/c11-7-1-2-9(15-3-4-16-6-15)8(5-7)10(12,13)14/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKVBMYITRUIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Condensation of Precursors

One of the most straightforward approaches involves the condensation of amino acids or amines with aldehydes or ketones bearing the desired substituents. This method typically employs:

- Aldehyde or ketone precursors substituted with 4-bromo-2-(trifluoromethyl)phenyl groups.

- Thioamide or cysteine derivatives to facilitate ring closure.

- Mild heating under reflux.

- Acidic or basic catalysis to promote cyclization.

- Use of solvents such as ethanol, methanol, or tetrahydrofuran (THF).

- A typical process involves reacting the appropriately substituted aldehyde with cysteine or a similar amino acid derivative, followed by cyclization under acidic conditions to form the thiazolidine ring.

Halogenation and Functional Group Introduction

Pre-synthesis halogenation steps are often employed to introduce bromine and trifluoromethyl groups onto the phenyl ring before ring closure:

- Bromination: Conducted via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid or radical initiator.

- Trifluoromethylation: Achieved through nucleophilic or electrophilic trifluoromethylation reagents, such as Togni's reagent or trifluoromethyl iodide, under radical or metal-catalyzed conditions.

- Bromination at the 4-position of the phenyl ring is optimized with controlled temperature to prevent over-bromination.

- Trifluoromethylation often employs copper or iron catalysis to enhance regioselectivity and yield.

Multi-step Synthesis Pathways

A comprehensive route involves sequential steps:

- Step 1: Synthesis of 4-bromo-2-(trifluoromethyl)benzaldehyde via halogenation and trifluoromethylation of the corresponding benzene derivative.

- Step 2: Condensation of this aldehyde with cysteine or other amino acids to form the thiazolidine ring.

- Step 3: Purification through recrystallization or chromatography.

- Patents describe the use of cobaltous chloride and dimethylglyoxime as catalysts in the formation of intermediates, followed by cyclization to produce the target compound.

Industrial Synthesis Considerations

For large-scale production, process optimization focuses on:

Patents highlight processes such as:

- Using methyl or ethyl esters of 3-oxovalerate as starting materials, brominated to introduce the necessary halogen substituents.

- Employing controlled addition of reagents like lithium diisopropylamide (LDA) for deprotonation and subsequent cyclization.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct condensation | Amino acids + substituted aldehydes | Reflux, acid/base catalysis | Simplicity, high yield | Limited regioselectivity |

| Halogenation + trifluoromethylation | Aromatic precursors | Electrophilic substitution, radical conditions | Precise substitution | Multi-step, reagent-sensitive |

| Multi-step synthesis | Halogenated benzaldehyde + amino acids | Sequential reactions, purification | High specificity | Time-consuming, costly reagents |

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazoline derivatives.

Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that thiazolidine derivatives, including 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine, exhibit various biological properties:

- Anticancer Activity : Thiazolidines have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain thiazolidine derivatives can suppress tumor growth by targeting glucose metabolism pathways, which are crucial for cancer cell survival .

- Antidiabetic Effects : Thiazolidines are known to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, influencing glucose uptake and insulin sensitivity. This mechanism suggests potential applications in managing diabetes .

Anticancer Research

A notable study explored the antitumor effects of thiazolidine derivatives, including those similar to this compound. The research found that these compounds could inhibit glucose transporter proteins (GLUTs), leading to reduced glucose uptake in cancer cells. This mechanism was linked to decreased cell viability in vitro, highlighting their potential as anticancer agents .

Antidiabetic Studies

In another study focusing on the antidiabetic properties of thiazolidines, compounds were tested for their ability to lower blood glucose levels in diabetic animal models. Results indicated that certain thiazolidine derivatives significantly improved metabolic parameters compared to standard treatments like rosiglitazone. This suggests that this compound could have similar therapeutic benefits .

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine | Similar thiazolidine structure | Different bromination position |

| Benzimidazole-thiazolidinone | Contains benzimidazole moiety | Known for strong anticancer properties |

| 2-Thiophenecarboxylic acid thiazolidine derivative | Contains a thiophene ring | Exhibits different biological activity profiles |

The distinct halogenated substituents in this compound enhance its lipophilicity and may influence its pharmacokinetic properties compared to other thiazolidines.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine involves its interaction with various molecular targets. The compound can inhibit enzymes or modulate receptor activity, leading to its biological effects. For instance, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The following table highlights key structural differences between 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine and related thiazolidine derivatives:

Key Observations :

- Trifluoromethyl vs. Methoxy/Sulfonyl : The trifluoromethyl group in the target compound increases lipophilicity and electron-withdrawing effects compared to methoxy (-OCH₃) or sulfonyl (-SO₂-) groups in analogs. This may improve membrane permeability in biological systems.

Hypothetical Comparison :

- The target compound’s -CF₃ and -Br groups may enhance antifungal potency compared to methoxy- or chloro-substituted analogs (), but empirical validation is needed.

Biological Activity

3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine is a synthetic compound characterized by a thiazolidine ring structure, which incorporates sulfur and nitrogen atoms. This compound has been the focus of various studies due to its potential biological activities, particularly in the fields of oncology and pharmacology.

- Molecular Formula : C₁₀H₉BrF₃NS

- Molecular Weight : 312.15 g/mol

- Structural Features : The presence of bromine and trifluoromethyl groups on the phenyl ring enhances its lipophilicity and may influence its pharmacokinetic properties.

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Some thiazolidines have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that thiazolidine derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines .

- Antioxidant Properties : Certain studies have highlighted the antioxidant potential of thiazolidines, with some derivatives exhibiting significant free radical scavenging activity .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Interaction studies have shown that this compound may bind to enzymes and receptors, elucidating its therapeutic potential .

- Cellular Effects : In vitro studies have reported that compounds within this class can affect cellular pathways leading to apoptosis and reduced viability in cancer cells .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of thiazolidine derivatives:

-

Anticancer Efficacy :

- A study reported that a related thiazolidine derivative exhibited an IC50 value significantly lower than cisplatin, indicating potent anticancer activity against various cancer cell lines including MCF-7 and HCT116 .

- Another study highlighted that certain derivatives could induce apoptosis in glioblastoma multiforme cells, showcasing their potential as therapeutic agents .

- Antioxidant Activity :

Comparative Analysis

The following table summarizes the structural features and biological activities of selected thiazolidine derivatives compared to this compound:

| Compound Name | Structural Features | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Brominated & trifluoromethyl substituents | Moderate to high (IC50 < cisplatin) | Moderate |

| 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine | Similar thiazolidine structure | High (IC50 significantly lower than cisplatin) | Low |

| Benzimidazole-thiazolidinone | Contains benzimidazole moiety | Strong anticancer properties | Moderate |

Q & A

Q. What are effective synthetic routes for 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Start with tetrachloromonospirocyclotriphosphazene or similar precursors for heterocyclic ring formation .

- Use tetrahydrofuran (THF) as a solvent and triethylamine (Et3N) as a base to facilitate coupling reactions with brominated/trifluoromethyl-substituted aryl amines .

- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography .

- Optimization Tips :

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

- <sup>1</sup>H and <sup>13</sup>C NMR :

- IR Spectroscopy :

Q. What computational tools are suitable for predicting binding interactions of this compound with biological targets?

Methodological Answer:

- Software : Use AutoDock Vina for docking studies.

- Multithreading : Leverage parallel processing to reduce runtime on multicore machines .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) aid in pharmacokinetic studies of this compound?

Methodological Answer:

- Synthesis of Deuterated Analogs :

- Applications :

Q. What strategies are effective for analyzing structure-activity relationships (SAR) with analogs of this compound?

Methodological Answer:

- Analog Design :

- Biological Testing :

- Screen analogs against targets like KCa3.1 channels using patch-clamp assays. Compare EC50 values to assess potency .

- Use NS11021 (a related trifluoromethylphenyl thiourea) as a reference compound .

Q. How can polymorphism or crystallinity issues be addressed during formulation studies?

Methodological Answer:

- Crystallography : Perform X-ray diffraction (XRD) to identify stable polymorphs. Use synchrotron sources for high-resolution data .

- Thermal Analysis :

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.